T-91825 is a novel cephalosporin compound with strong activity against a broad spectrum of bacteria. [, , , , , ] It acts as a precursor to ceftaroline, which is administered clinically as the prodrug ceftaroline fosamil. [, , ] T-91825's potent activity against methicillin-resistant Staphylococcus aureus (MRSA), including multidrug-resistant strains, makes it a valuable research tool for studying antibiotic resistance mechanisms and developing new treatments for difficult-to-treat infections. [, , , , ]
The synthesis of ceftaroline fosamil involves several key steps, primarily focusing on the modification of existing cephalosporin structures. One of the notable methods includes the use of 7-phenylacetamide-3-hydroxy-3-cephalosporin-4-carboxylate as a starting material. The synthesis process typically includes:
Ceftaroline fosamil has a complex molecular structure characterized by its unique arrangement of atoms that contribute to its antibacterial properties. The molecular formula is , with a molecular weight of approximately 684.68 g/mol .
The structure features:
The stereochemistry is crucial for its activity, with specific configurations at the C-6 and C-7 positions influencing its interaction with bacterial enzymes .
Ceftaroline undergoes various chemical reactions that are pivotal for its antibacterial action:
These reactions highlight the importance of chemical stability and reactivity in determining the efficacy of ceftaroline as an antibiotic.
Ceftaroline exerts its bactericidal effect by binding to membrane-bound enzymes known as penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis. Specifically, it has a high binding affinity for PBP 2a, which is responsible for conferring resistance in MRSA strains. By inhibiting these proteins, ceftaroline disrupts the synthesis of peptidoglycan layers in bacterial cell walls, leading to cell lysis and death .
The unique mechanism allows ceftaroline to maintain effectiveness against strains that are resistant to other beta-lactam antibiotics, making it a valuable option in treating serious infections caused by resistant organisms.
Ceftaroline fosamil is presented as a pale yellowish-white powder that is hygroscopic in nature. Its solubility profile indicates high solubility in water due to the presence of hydrophilic groups in its structure .
Key physical and chemical properties include:
These properties are significant for formulation development and storage conditions.
Ceftaroline is primarily utilized in clinical settings for treating:
Additionally, ongoing research explores its efficacy against other resistant infections, including those caused by Enterobacteriaceae and Streptococcus pneumoniae .
Ceftaroline fosamil, the prodrug of the bioactive metabolite ceftaroline, emerged from systematic efforts to combat Gram-positive pathogens resistant to existing β-lactam antibiotics. Its development trajectory began with preclinical investigations by Takeda Pharmaceutical Company (designated TAK-599), demonstrating potent activity against methicillin-resistant Staphylococcus aureus (MRSA) through unique penicillin-binding protein (PBP) affinity [2] [9]. Forest Laboratories (later acquired by AbbVie) spearheaded clinical development, submitting a New Drug Application to the United States Food and Drug Administration (FDA) in December 2009 based on Phase III trial data [1] [4]. On October 29, 2010, ceftaroline fosamil (brand name Teflaro) received FDA approval for treating acute bacterial skin and skin structure infections and community-acquired bacterial pneumonia [1]. The European Medicines Agency followed with approval (brand name Zinforo) in August 2012 [8]. Subsequent regulatory clearances occurred globally, including its introduction to the Egyptian market in November 2020 [6]. This timeline underscores its status as a critical addition to the antimicrobial armamentarium during a period of escalating resistance.
Table 1: Key Regulatory Milestones for Ceftaroline Fosamil
Year | Event | Region/Agency |
---|---|---|
2009 | New Drug Application submission | United States FDA |
2010 | Initial FDA approval (skin/pneumonia indications) | United States |
2012 | Marketing authorization | European Union (EMA) |
2020 | Commercial availability | Egypt |
Ceftaroline is classified as a fifth-generation cephalosporin, a distinction earned by its expanded spectrum against Gram-positive bacteria—particularly MRSA—while retaining activity against common Gram-negative pathogens typical of third- and fourth-generation cephalosporins [1] [5] [7]. This classification, recognized by the Clinical and Laboratory Standards Institute, stems from its structural and functional properties [5]. Like other cephalosporins, it contains a β-lactam ring essential for inhibiting bacterial cell wall synthesis. However, ceftaroline incorporates a unique side chain mimicking muropeptide components of peptidoglycan [2] [9]. This structural innovation enables high-affinity binding to the allosteric site of PBP2a (also termed PBP2'), the modified transpeptidase conferring methicillin resistance in staphylococci [2] [4]. Unlike earlier cephalosporins ineffective against MRSA, ceftaroline's binding triggers conformational changes in PBP2a, allowing inhibition of cell wall transpeptidation [9]. While active against Streptococcus pneumoniae (including multidrug-resistant strains), Haemophilus influenzae, and Moraxella catarrhalis, its activity against non-fermentative Gram-negative bacilli like Pseudomonas aeruginosa and Acinetobacter spp. remains limited [4] [7] [9].
Table 2: Generational Classification of Selected Cephalosporins and Key Spectra
Generation | Representative Agents | Primary Spectrum | MRSA Activity |
---|---|---|---|
Third | Ceftriaxone, Cefotaxime | Gram-negatives, Streptococci | No |
Fourth | Cefepime | Extended Gram-negatives, Pseudomonas | No |
Fifth | Ceftaroline, Ceftobiprole | Broad Gram-positives (including MRSA), Community Gram-negatives | Yes |
Ceftaroline’s clinical significance lies predominantly in addressing the global crisis of antimicrobial resistance, specifically against Gram-positive pathogens with limited therapeutic options. Methicillin-resistant Staphylococcus aureus (MRSA) represents a paramount public health threat, causing severe skin, soft tissue, respiratory, and bloodstream infections associated with high morbidity, mortality, and healthcare costs [2] [10]. Prior to ceftaroline, glycopeptides (vancomycin, teicoplanin) served as first-line therapies but face challenges like nephrotoxicity, increasing minimum inhibitory concentration (MIC) creep reducing efficacy, and the emergence of fully resistant strains (vancomycin-resistant Staphylococcus aureus (VRSA)) and heteroresistant subpopulations (heterogeneous vancomycin-intermediate Staphylococcus aureus (hVISA)) [2] [3]. Alternatives like linezolid (associated with myelosuppression), daptomycin (inactivated by pulmonary surfactant, limiting use in pneumonia), and tigecycline (variable tissue penetration, mortality concerns) possess significant limitations [2] [9].
Ceftaroline overcomes key resistance mechanisms:
Clinical studies validate its role. In complicated skin and skin structure infections, ceftaroline monotherapy demonstrated non-inferiority (cure rates ~85-96.7%) versus vancomycin plus aztreonam [1] [8] [9]. For methicillin-resistant Staphylococcus aureus bacteremia, retrospective matched cohort studies found similar composite treatment failure rates (51.1% vs. 57.8%) between ceftaroline and vancomycin monotherapy, establishing it as a viable alternative despite needing more definitive trials [3] [10]. Its activity against common respiratory pathogens (Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis) further solidified its position for community-acquired bacterial pneumonia, particularly where MRSA is suspected [1] [4] [7]. Consequently, ceftaroline represents a critical fifth-generation cephalosporin specifically engineered to counter β-lactam resistance in Gram-positive pathogens, filling a significant void in modern anti-infective therapy.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7